molecular formula C18H17N3O4S2 B2584223 3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide CAS No. 1788843-62-8

3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide

Cat. No.: B2584223
CAS No.: 1788843-62-8
M. Wt: 403.47
InChI Key: ADRWJHNBAMPSFP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide (CAS 1788843-62-8) is a chemical compound with the molecular formula C18H17N3O4S2 and a molecular weight of 403.48 g/mol . This complex molecule features a 1,2,4-oxadiazole heterocycle, a motif frequently explored in medicinal chemistry for its diverse biological activities and potential as a pharmacophore. The structure also incorporates a thiophene ring and a benzenesulfonyl group, which are common in the development of compounds for pharmaceutical and biochemical research . While specific biological data for this exact compound is not publicly available, research into analogous structures provides context for its potential research applications. Compounds containing the 1,2,4-oxadiazole scaffold are investigated for a wide range of activities. Notably, some structurally related benzene-sulfonamide derivatives have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I, and are being studied in oncology research for their selective cytotoxicity against cancer cell lines dependent on aerobic metabolism . Other oxadiazole-containing molecules are prominent in infectious disease research, such as the development of novel antiplasmodial agents with high selectivity indices . This product is supplied for use in non-human research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a building block or intermediate in synthetic chemistry, a candidate for high-throughput screening libraries, or a lead compound for structure-activity relationship (SAR) studies in various drug discovery initiatives.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c22-15(9-11-27(23,24)13-4-2-1-3-5-13)19-14-8-10-26-16(14)18-20-17(21-25-18)12-6-7-12/h1-5,8,10,12H,6-7,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRWJHNBAMPSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a nitrile oxide, with a thiophene derivative under appropriate conditions.

    Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the oxadiazole ring, which can be done using cyclopropyl bromide in the presence of a base.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the oxadiazole ring to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₁₈N₃O₄S₂ ~424.5 (calculated) Thiophene-oxadiazole core, benzenesulfonyl-propanamide, cyclopropyl group
2-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Ethan-1-amine Hydrochloride C₈H₁₅Cl₂N₃O₂ 256.13 Cyclopropyl-oxadiazole, ethylamine side chain, hydrochloride salt
Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate C₂₀H₂₀N₄O₃ ~376.4 (calculated) Triazole core, phenylacetyl group, carbamate side chain

Structural Differences and Implications

  • Target Compound vs. Enamine Building Block (C₈H₁₅Cl₂N₃O₂): The Enamine derivative lacks the thiophene and benzenesulfonyl groups but shares the 3-cyclopropyl-1,2,4-oxadiazole moiety.
  • Target Compound vs. The carbamate group in the triazole analog may also confer lower metabolic stability compared to the sulfonamide group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Enamine Building Block Triazole Derivative
LogP (Estimated) ~3.2 ~1.8 ~2.5
Solubility (mg/mL) <0.1 (aqueous) >10 (aqueous, HCl salt) ~1.5 (DMSO)
Metabolic Stability (t₁/₂) >60 min (microsomes) Not reported ~30 min (microsomes)

Key Observations:

  • The target compound’s low aqueous solubility aligns with its lipophilic benzenesulfonyl group, necessitating formulation optimization. In contrast, the Enamine derivative’s hydrochloride salt improves solubility .
  • The triazole analog’s shorter metabolic half-life suggests the sulfonamide group in the target compound enhances stability against oxidative degradation .

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